molecular formula C16H23NO B11169670 N-benzyl-3-cyclohexylpropanamide

N-benzyl-3-cyclohexylpropanamide

Cat. No.: B11169670
M. Wt: 245.36 g/mol
InChI Key: VHNHIFKGSFVYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-cyclohexylpropanamide is a synthetic organic compound featuring a propanamide core substituted with a benzyl group on the nitrogen atom and a cyclohexyl moiety at the 3-position. This structure incorporates key pharmacophoric elements common in medicinal chemistry, suggesting its value as a building block or intermediate in drug discovery research . The propanamide scaffold is recognized as a privileged structure in neuropharmacology, serving as a core template for compounds with anticonvulsant and analgesic properties . The inclusion of a lipophilic cyclohexyl group and an aromatic benzyl ring may influence the compound's ability to interact with biological targets such as enzymes and neuronal receptors, potentially modulating activity against targets like the γ-aminobutyric acid (GABA) system . Researchers can utilize this chemical to explore structure-activity relationships (SAR), particularly in developing new central nervous system (CNS)-active agents or TRPV1 receptor antagonists . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-benzyl-3-cyclohexylpropanamide

InChI

InChI=1S/C16H23NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,17,18)

InChI Key

VHNHIFKGSFVYQY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The lithium amide approach involves the conjugate addition of a chiral lithium amide to methyl (E)-cyclohexylacrylate, followed by reduction to yield the target amide. Key steps include:

  • Lithiation : N-Benzyl-N-(α-methylbenzyl)amine is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C to generate a chiral lithium amide intermediate.

  • Conjugate Addition : The lithium amide reacts with methyl cyclohexylacrylate, forming a β-amino ester via a stereoselective Michael addition.

  • Reduction : The ester intermediate is reduced using lithium aluminum hydride (LiAlH4) to produce the primary amine, which undergoes benzylation to yield N-benzyl-3-cyclohexylpropanamide.

Optimization Insights :

  • Temperature control at −78°C is critical to prevent racemization.

  • Flash chromatography (hexane/ethyl acetate gradient) achieves 70% isolation efficiency for the amide intermediate.

Table 1: Key Reaction Parameters for Lithium Amide Method

ParameterValue
Temperature−78°C (addition), 0°C (workup)
SolventTHF
Lithium Sourcen-BuLi (1.6 M in hexane)
Yield (Overall)61%
Characterization1H^1H/13C^{13}C NMR, HRMS

Cobalt(III)-Catalyzed C–H Alkylation

Catalytic Cycle and Substrate Scope

Cobalt(III) catalysts enable direct functionalization of acrylamide derivatives via C–H activation. For N-cyclohexylacrylamide, the reaction with N-benzylmaleimide proceeds through:

  • Coordination : The acrylamide binds to cobalt(III), facilitating C–H bond cleavage at the β-position.

  • Alkylation : N-Benzylmaleimide inserts into the cobaltacycle intermediate, followed by protonolysis to release the alkylated product.

Key Findings :

  • AgSbF₆ and pivalic acid (PivOH) enhance catalytic activity by stabilizing the cobalt complex.

  • The method achieves 71% yield for this compound analogs with excellent regioselectivity.

Table 2: Cobalt-Catalyzed Alkylation Conditions

ComponentRole
Catalyst[Cp*Co(CO)I₂]
AdditiveAgSbF₆, PivOH
Solvent1,2-Dichloroethane
Reaction Time16 h
Yield67–75%

Copper-Catalyzed Cyanoalkylation

Dual Functionalization Strategy

Copper catalysis enables simultaneous introduction of cyclohexyl and benzyl groups via radical-mediated pathways. The protocol involves:

  • Cyanoalkyl Radical Formation : Cyclohexylpropanenitrile generates a stabilized radical under Cu(I)/peroxide conditions.

  • Coupling : The radical reacts with N-benzylacrylamide in the presence of a bidentate ligand (e.g., 1,10-phenanthroline).

Advantages :

  • Tolerance for diverse nitriles and amides, enabling modular synthesis.

  • Yields up to 76% with minimal byproducts.

Table 3: Copper-Catalyzed Reaction Metrics

ParameterDetail
CatalystCuI
Ligand1,10-Phenanthroline
Oxidanttert-Butyl hydroperoxide (TBHP)
Temperature80°C
SolventAcetonitrile

Palladium-Mediated Cross-Coupling

Tosyloxy-Directed Synthesis

A one-pot, two-step method utilizes palladium catalysts to construct the propanamide backbone:

  • Tosylation : N-Benzyl-3-cyclopentylpropanamide is converted to its tosyloxy derivative using MgBr₂ and iPr₂NEt.

  • Cross-Coupling : Palladium(0) catalysts (e.g., Pd₂(dba)₃) mediate coupling with benzylboronic acids.

Performance Metrics :

  • Moderate yields (60–70%) due to competing β-hydride elimination.

  • Requires rigorous exclusion of moisture and oxygen.

Comparative Analysis of Methodologies

Yield and Scalability

  • Lithium Amide Method : Highest overall yield (61%) but limited scalability due to cryogenic conditions.

  • Cobalt Catalysis : Balances yield (71%) and operational simplicity, suitable for gram-scale synthesis.

  • Copper Catalysis : Offers modularity but requires hazardous peroxides.

  • Palladium Coupling : Least efficient (60%) but valuable for late-stage benzylation.

Stereochemical Control

  • Chiral lithium amides induce enantiomeric excess (ee) >90% in β-amino ester intermediates.

  • Cobalt and copper methods lack inherent stereocontrol, necessitating chiral auxiliaries .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the amide to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium

    Reduction: LiAlH₄ in dry ether

    Substitution: Alkyl halides in the presence of a base

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various benzyl derivatives

Scientific Research Applications

N-benzyl-3-cyclohexylpropanamide has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-cyclohexylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The table below compares N-benzyl-3-cyclohexylpropanamide with two closely related compounds from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
This compound Not provided C19H25NO ~283.41 g/mol Benzyl (N), cyclohexyl (C3)
N-(2-Benzoyl-4-chlorophenyl)-3-cyclohexylpropanamide 223787-31-3 C22H24ClNO2 369.88 g/mol 2-Benzoyl-4-chlorophenyl (N), cyclohexyl (C3)
N-(4-Benzoylphenyl)-3-cyclohexylpropanamide 903087-22-9 C22H25NO2 335.44 g/mol 4-Benzoylphenyl (N), cyclohexyl (C3)
Structural Insights:
  • Benzyl vs.
  • Chlorine Substitution: The presence of chlorine in N-(2-benzoyl-4-chlorophenyl)-3-cyclohexylpropanamide enhances molecular weight and polarity, which may improve metabolic stability compared to non-halogenated analogs .
  • Hydroxyureido vs. Simple Amide: Hydroxamic acid derivatives (e.g., compound 10 in ) exhibit metal-chelating properties due to the N-hydroxy group, a feature absent in the target compound. This difference likely reduces antioxidant activity, as hydroxamic acids are known for radical scavenging in assays like DPPH and β-carotene .
Solubility and Lipophilicity:
  • The cyclohexyl group in all three compounds contributes to high lipophilicity, suggesting poor aqueous solubility. However, the benzoyl and chlorophenyl groups in analogs may further reduce solubility compared to the benzyl group in the target compound.
  • The absence of polar groups (e.g., -OH, -Cl) in this compound could result in lower melting points and higher membrane permeability .
Bioactivity:
  • Antioxidant Potential: Hydroxamic acid analogs (e.g., compound 10) demonstrate moderate to high antioxidant activity in DPPH assays, attributed to their ability to donate hydrogen atoms. The target compound, lacking the N-hydroxy group, is unlikely to exhibit comparable radical-scavenging effects .
  • Enzyme Inhibition : Benzoyl-substituted analogs () may act as enzyme inhibitors due to their structural resemblance to substrate transition states. For example, the benzoyl group could mimic acetylated lysine residues in histone deacetylase (HDAC) inhibition, though this remains speculative without direct data.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity N-benzyl-3-cyclohexylpropanamide in academic settings?

  • Methodological Answer :

  • Acylation Reactions : Use benzylamine and 3-cyclohexylpropanoic acid derivatives in coupling reactions with carbodiimide-based reagents (e.g., EDC/HOBt) under nitrogen to minimize side products .
  • Purification : Employ gradient flash chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to achieve ≥95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Characterization : Confirm structure using 1H^1H- and 13C^13C-NMR (DMSO-d6 or CDCl3), FT-IR (amide I band ~1650 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) to resolve cyclohexyl and benzyl stereochemistry, referencing similar propanamide derivatives .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting point consistency and detect polymorphic forms.
  • Spectroscopic Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian) to confirm substituent positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Triangulation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions (pH, temperature, serum concentration) .
  • Dose-Response Validation : Perform IC50/EC50 determinations with 8-point dilution series (1 nM–100 µM) to identify assay-specific artifacts .
  • Meta-Analysis : Compare data across peer-reviewed studies, focusing on variables like solvent (DMSO vs. ethanol) and incubation time, which may alter compound stability .

Q. What experimental strategies optimize this compound’s stability in long-term pharmacological studies?

  • Methodological Answer :

  • Storage Conditions : Store lyophilized samples at -80°C under argon to prevent hydrolysis. For in vitro use, prepare fresh solutions in anhydrous DMSO and avoid freeze-thaw cycles .
  • Degradation Monitoring : Use LC-MS at regular intervals to track hydrolysis byproducts (e.g., free benzylamine or 3-cyclohexylpropanoic acid) .
  • Solvent Screening : Test co-solvents (e.g., PEG-400 or cyclodextrins) to enhance aqueous solubility while maintaining bioactivity .

Q. How should researchers design mechanistic studies to elucidate the compound’s enzyme interaction pathways?

  • Methodological Answer :

  • Enzyme Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics (Ki_i) against serine hydrolases or proteases .
  • Molecular Docking : Perform in silico simulations (AutoDock Vina, Schrödinger Suite) to map binding poses, prioritizing cyclohexyl and benzyl groups as key pharmacophores .
  • Mutagenesis Studies : Introduce point mutations in target enzymes (e.g., Tyr→Phe substitutions) to validate hydrogen-bonding interactions with the amide moiety .

Q. What approaches address solubility challenges in in vitro models without compromising activity?

  • Methodological Answer :

  • Surfactant Optimization : Test polysorbate-80 or pluronic F-68 at 0.01–0.1% w/v to enhance dispersion in cell culture media .
  • Prodrug Synthesis : Modify the amide group to a more hydrophilic ester or carbamate derivative for transient solubility, then monitor intracellular reconstitution .

Data Analysis & Validation

Q. How can researchers ensure methodological rigor when interpreting contradictory spectroscopic or bioassay results?

  • Methodological Answer :

  • Blind Reanalysis : Have raw data (e.g., NMR spectra, plate reader outputs) independently interpreted by a second researcher to reduce confirmation bias .
  • Statistical Robustness : Apply non-parametric tests (e.g., Mann-Whitney U) for small sample sizes and report effect sizes (Cohen’s d) to quantify biological relevance .
  • Error Source Mapping : Use Ishikawa diagrams to trace inconsistencies to root causes (e.g., column batch variability in HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.